molecular formula C9H8N2O2 B13311573 4-methyl-1H-indazole-7-carboxylic acid CAS No. 1894790-30-7

4-methyl-1H-indazole-7-carboxylic acid

Cat. No.: B13311573
CAS No.: 1894790-30-7
M. Wt: 176.17 g/mol
InChI Key: YJQDBHCZSCHFOB-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazole-7-carboxylic acid is a heterocyclic organic compound featuring an indazole core—a benzene ring fused to a pyrazole ring. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol. The compound is characterized by a methyl group at position 4 and a carboxylic acid moiety at position 7 (Figure 1).

The carboxylic acid group at position 7 contributes to hydrogen bonding and ionic interactions, making it a critical functional group for binding to biological targets.

Properties

CAS No.

1894790-30-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methyl-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6(9(12)13)8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

YJQDBHCZSCHFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NNC2=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides, alkyl groups, or sulfonyl groups .

Mechanism of Action

The mechanism of action of 4-methyl-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Indazole and Indole Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
4-Methyl-1H-indazole-7-carboxylic acid Indazole -CH₃ (C4), -COOH (C7) C₉H₈N₂O₂ 176.17 Drug intermediate, kinase inhibition
1H-Indazole-7-carboxylic acid Indazole -COOH (C7) C₈H₆N₂O₂ 162.15 Niraparib intermediate
Methyl 5-amino-1H-indazole-7-carboxylate Indazole -NH₂ (C5), -COOCH₃ (C7) C₁₀H₁₀N₃O₂ 205.21 Prodrug potential, enhanced lipophilicity
4-Fluoro-7-methyl-1H-indole-2-carboxylic acid Indole -F (C4), -CH₃ (C7), -COOH (C2) C₁₀H₈FNO₂ 193.17 Synthetic intermediate, electronic effects study
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole -Cl (C7), -CH₃ (C3), -COOH (C2) C₁₀H₈ClNO₂ 209.63 R&D applications, steric influence

Core Heterocycle Differences: Indazole vs. Indole

  • Indazole: Contains two adjacent nitrogen atoms in the pyrazole ring, enabling stronger hydrogen bonding and aromatic stacking interactions.
  • Indole : Features a single nitrogen atom in a pyrrole ring, leading to distinct electronic properties. Indole derivatives (e.g., ) are often less polar but more π-electron-rich, favoring interactions with hydrophobic protein regions .

Substituent Effects

Position and Electronic Influence
  • Methyl Group (C4 in Target Compound) :
    • Increases steric bulk and lipophilicity compared to 1H-indazole-7-carboxylic acid .
    • May reduce metabolic degradation by shielding reactive sites.
  • Carboxylic Acid vs. Ester :
    • The free -COOH group (e.g., in the target compound) enhances solubility in polar solvents and ionic interactions, whereas methyl esters (e.g., ) act as prodrugs, improving oral bioavailability .
  • Halogen Substituents :
    • Fluorine () and chlorine () introduce electronegativity and steric effects, altering binding affinity and metabolic stability .

Biological Activity

4-Methyl-1H-indazole-7-carboxylic acid is a compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole ring structure with a carboxylic acid functional group. Its molecular formula is C9H8N2O2C_9H_8N_2O_2 with a molecular weight of approximately 162.15 g/mol. The compound's unique structural features contribute to its biological activity, particularly in inhibiting nitric oxide synthases (NOS), which are critical in various physiological and pathological processes.

Research indicates that this compound acts primarily through the inhibition of nitric oxide synthases. This inhibition can lead to decreased nitric oxide production, a signaling molecule involved in numerous biological functions including vasodilation and neurotransmission. The specificity of this compound toward NOS may offer advantages in therapeutic applications, particularly in conditions where modulation of nitric oxide levels is beneficial.

Anticancer Activity

One of the most significant areas of research surrounding this compound is its potential anticancer properties. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, the compound has shown efficacy against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, with IC50 values indicating effective growth inhibition .

Cell Line IC50 (µM)
MCF-712.41
HepG220.19
HCT-1169.71

These results suggest that this compound may serve as a lead compound for the development of new anticancer therapies.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are attributed to its ability to modulate nitric oxide production. This activity is particularly relevant in conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on various cancer cell lines, revealing significant growth inhibition at specific concentrations, as outlined in the table above .
  • Mechanistic Studies : Research focusing on the mechanism of action highlighted the compound's role in inducing apoptosis in cancer cells through cell cycle arrest and increased LDH enzyme activity, indicating cellular damage and death .
  • Comparative Studies : Comparative analysis with structurally similar compounds showed that this compound has distinct inhibitory profiles against NOS, which could lead to unique therapeutic applications not achievable with other compounds.

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